

# The Discovery of GMX1777/1778: A NAMPT Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 177 |           |
| Cat. No.:            | B12366071            | Get Quote |

## **An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of the anticancer agent GMX1778 and its prodrug, GMX1777, potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). Cancer cells exhibit a heightened reliance on the NAMPT-mediated NAD+ salvage pathway to meet the metabolic demands of rapid proliferation and to support DNA repair mechanisms, making NAMPT a compelling target for anticancer therapy.[1][2][3] GMX1778, also known as CHS-828, has demonstrated significant antitumor activity in a variety of cancer models by potently and specifically inhibiting NAMPT, leading to NAD+ depletion and subsequent cell death.[3][4]

## **Core Data Summary**

The following tables summarize the key quantitative data for GMX1778 and its prodrug GMX1777, compiled from available preclinical studies.

# **Table 1: In Vitro Activity of GMX1778**



| Parameter              | Value               | Cell Line/System               | Reference |
|------------------------|---------------------|--------------------------------|-----------|
| NAMPT IC50             | < 25 nM             | Recombinant NAMPT enzyme assay | [3]       |
| Cell Growth Inhibition | Low nanomolar range | Various cancer cell lines      | [1]       |

Note: Specific IC50 values for cell growth inhibition across different cell lines were not consistently available in the provided search results and would require access to the full-text articles for a comprehensive compilation.

Table 2: In Vivo Efficacy of GMX1777

| Animal Model                                     | Dosing Regimen                                             | Outcome                          | Reference |
|--------------------------------------------------|------------------------------------------------------------|----------------------------------|-----------|
| IM-9 xenograft                                   | 75 mg/kg (24h IV<br>infusion)                              | Nearly complete tumor regression | [5]       |
| SHP-77 (small-cell lung cancer) xenograft        | 75 mg/kg (24h IV<br>infusion)                              | Tumor regression                 | [5]       |
| HCT-116 (colon carcinoma) xenograft              | 75 mg/kg (24h IV<br>infusion)                              | Tumor regression                 | [5]       |
| FaDu and C666-1<br>(head and neck)<br>xenografts | 50-100 mg/kg/day<br>(i.m. for 5 days) with<br>radiotherapy | Effective for both tumors        | [5]       |
| A549 (NSCLC)<br>xenograft                        | Combination with pemetrexed                                | Synergistic therapeutic benefit  | [1][6]    |
| Neuroendocrine tumor<br>xenograft (GOT1)         | 100 mg/kg/wk (oral<br>GMX1778) with<br>177Lu-DOTATATE      | Prolonged antitumor response     | [7]       |

**Table 3: Pharmacokinetics of GMX1777** 



| Parameter                   | Value                        | Species | Reference |
|-----------------------------|------------------------------|---------|-----------|
| GMX1777 Half-life in plasma | < 0.7 h                      | Mice    | [5]       |
| Conversion                  | Rapidly converted to GMX1778 | Mice    | [5]       |

# **Signaling Pathways and Mechanism of Action**

GMX1778 exerts its anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This leads to a cascade of cellular events culminating in cell death.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergy between the NAMPT inhibitor GMX1777(8) and pemetrexed in non-small cell lung cancer cells is mediated by PARP activation and enhanced NAD consumption -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery of GMX1777/1778: A NAMPT Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366071#discovery-of-anticancer-agent-177-as-a-nampt-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com